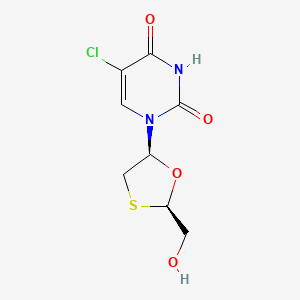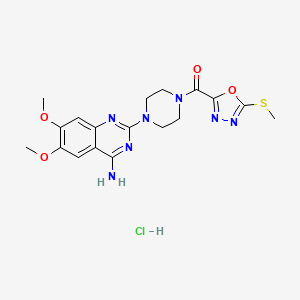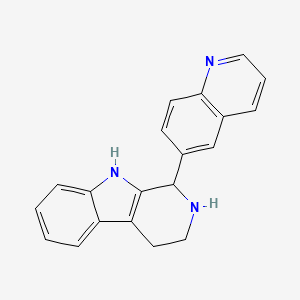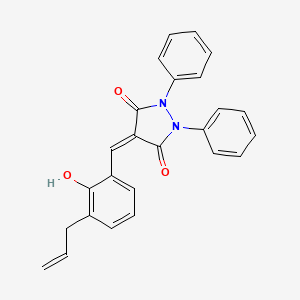
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound is a mouthful, but let’s break it down It consists of several functional groups and structural elements
-
Nucleoside Backbone: : The core structure is a nucleoside, which includes a ribofuranosyl sugar (ribose) linked to a nitrogenous base. In this case, the nitrogenous base is thymine (a pyrimidine).
-
Spiro Ring: : The compound features a spiro ring system, where the thymine base is connected to a 1,2-oxathiole-2,2-dioxide moiety.
-
Terminology
- The tert-butyldimethylsilyl (TBS) groups protect the hydroxyl groups on the ribose.
- The N-(3-methyl-2-butenyl) group is attached to the thymine base.
Métodos De Preparación
The synthetic preparation of this compound involves several steps
-
Ribofuranosylation: : The ribofuranosyl sugar is attached to the thymine base using glycosylation reactions. The tert-butyldimethylsilyl (TBS) groups protect the hydroxyl groups during this process.
-
Spiro Ring Formation: : The spiro ring system is formed by introducing the 1,2-oxathiole-2,2-dioxide moiety. This step likely involves cyclization reactions.
-
Nucleoside Modification: : The N-(3-methyl-2-butenyl) group is added to the thymine base.
Análisis De Reacciones Químicas
Oxidation: The spiro ring system contains an oxygen atom, suggesting potential oxidation reactions.
Substitution: The tert-butyldimethylsilyl (TBS) groups can be selectively removed using fluoride sources, leading to substitution reactions.
Common Reagents: TBS deprotection typically uses tetrabutylammonium fluoride (TBAF).
Major Products: The fully deprotected nucleoside and the spiro ring system are key products.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Antiviral Research: Nucleoside analogs like this one are investigated for antiviral activity. They can inhibit viral replication by interfering with nucleic acid synthesis.
Chemical Biology: Researchers use it as a tool to study nucleoside modifications and their effects on biological processes.
Medicinal Chemistry: It may serve as a lead compound for developing antiviral drugs or other therapeutics.
Comparación Con Compuestos Similares
Unique Features: The spiro ring system and the specific nucleoside modifications make this compound unique.
Similar Compounds: Other nucleoside analogs (e.g., AZT, acyclovir) share some similarities but lack the spiro ring.
Propiedades
Fórmula molecular |
C29H51N3O8SSi2 |
|---|---|
Peso molecular |
658.0 g/mol |
Nombre IUPAC |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-(3-methylbut-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H51N3O8SSi2/c1-19(2)14-15-31-24(33)20(3)16-32(26(31)34)25-23(39-43(12,13)28(7,8)9)29(21(30)18-41(35,36)40-29)22(38-25)17-37-42(10,11)27(4,5)6/h14,16,18,22-23,25H,15,17,30H2,1-13H3/t22?,23-,25+,29?/m0/s1 |
Clave InChI |
CLRYOESCHWZLHF-AXYLZTRMSA-N |
SMILES isomérico |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

